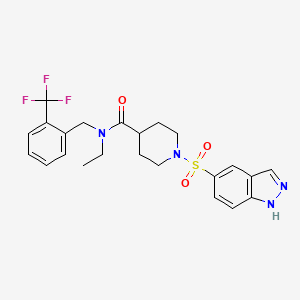

ML380

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPQEOQGIZSLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Direct NRF2 Inhibition

An In-depth Technical Guide on the Core Mechanism of Action of ML385, an NRF2 Inhibitor

This guide provides a detailed overview of the molecular mechanism of ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). It is intended for researchers, scientists, and drug development professionals working in oncology, pharmacology, and related fields. The document covers the direct molecular interactions of ML385, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate its function.

ML385 acts as a direct inhibitor of NRF2.[1] Its primary mechanism involves binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[2][3][4][5] This interaction is critical because the Neh1 domain is responsible for the dimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG.[6] The resulting NRF2-MAFG heterodimer is the functional unit that binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

By binding to the Neh1 domain, ML385 effectively prevents the formation of the NRF2-MAFG complex.[7] This interference disrupts the ability of NRF2 to bind to ARE DNA sequences, thereby inhibiting the transcription of a wide array of downstream target genes involved in antioxidant defense, detoxification, and cell proliferation.[1][2][3][4][6] This leads to a reduction in the expression of proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[1][5][8]

The inhibitory action of ML385 ultimately leads to several cellular consequences:

-

Suppression of Antioxidant Response: It attenuates antioxidant enzyme activity and reduces levels of reduced glutathione (GSH).[1]

-

Increased Oxidative Stress: By blocking the NRF2-mediated antioxidant program, ML385 can lead to an increase in intracellular reactive oxygen species (ROS).[5][6][9]

-

Sensitization to Chemotherapy: It enhances the efficacy of chemotherapeutic agents like carboplatin, paclitaxel, and doxorubicin by blocking the NRF2-dependent drug detoxification pathway.[1][2][3]

-

Induction of Apoptosis: In cancer cells, ML385, particularly in combination with chemotherapy, can lead to increased caspase-3/7 activity, a marker of apoptosis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with ML385's activity as reported in the literature.

| Parameter | Value | Cell Line / System | Description | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization Assay | Concentration required to inhibit 50% of the NRF2-MAFG complex binding to ARE-DNA. | [1][10][11] |

| Maximal Inhibitory Concentration | 5 µM | A549 Lung Cancer Cells | Concentration showing maximum reduction in NRF2 transcriptional activity. | [1][11] |

| Effective Concentration (In Vitro) | 5 - 10 µM | Various Cancer Cell Lines | Concentration typically used in cell-based assays to achieve significant inhibition of NRF2 signaling and downstream effects. | [5][6][12] |

| In Vivo Dosing | 30 mg/kg (IP) | CD-1 Mice / Athymic Nude Mice | Dose used in pharmacokinetic and xenograft efficacy studies. | [1][10][13] |

| Pharmacokinetic Half-life (t1/2) | 2.82 h | CD-1 Mice | Half-life of ML385 following a 30 mg/kg intraperitoneal (IP) injection. | [1][10] |

Signaling Pathways and Visualizations

The Canonical NRF2-KEAP1 Signaling Pathway

Under normal physiological conditions, NRF2 is kept at low levels by its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, releasing NRF2. NRF2 then translocates to the nucleus, forms a heterodimer with a sMaf protein, and initiates the transcription of antioxidant and cytoprotective genes. In many cancers, mutations in KEAP1 or NRF2 lead to the constitutive activation of this pathway, promoting cell survival and chemoresistance.[1][2][3]

Mechanism of ML385 Inhibition

ML385 directly targets NRF2 in the nucleus, preventing its association with sMaf proteins and subsequent binding to the ARE. This action blocks the transcriptional output of the NRF2 pathway, even in cancer cells where it is constitutively active due to mutations.

Impact on PI3K-mTOR Signaling

Recent studies have shown that ML385 can also impact other oncogenic pathways. Inhibition of NRF2 by ML385 has been demonstrated to reduce PI3K-mTOR signaling.[12] This occurs partly through the downregulation of RagD protein expression, which is essential for the recruitment and activation of mTORC1 at the lysosome.[12] This finding suggests that ML385's anti-tumor effects may be broader than just the reversal of antioxidant-mediated chemoresistance.

Experimental Protocols

The mechanism of action of ML385 has been characterized through a series of key experiments. The detailed methodologies for these are outlined below.

Fluorescence Polarization (FP) Assay

This biochemical assay was used to demonstrate that ML385 disrupts the binding of the NRF2-MAFG protein complex to DNA.[1]

-

Objective: To quantify the inhibitory effect of ML385 on the NRF2-ARE interaction.

-

Reagents: Purified recombinant NRF2 and MAFG proteins, a fluorescein-labeled DNA duplex containing the ARE sequence, ML385, and assay buffer.

-

Procedure:

-

The fluorescein-labeled ARE-DNA is incubated with the NRF2-MAFG protein complex. In this state, the large complex tumbles slowly in solution, resulting in high fluorescence polarization.

-

Increasing concentrations of ML385 are added to the mixture.

-

If ML385 disrupts the protein-DNA interaction, the small, free-floating ARE-DNA tumbles rapidly, leading to a decrease in fluorescence polarization (anisotropy).

-

The change in anisotropy is measured using a suitable plate reader.

-

The IC50 value is calculated by fitting the dose-response curve of ML385 concentration versus the decrease in anisotropy.[1]

-

Nickel (Ni+) Pull-Down Assay

This assay was employed to confirm the direct physical interaction between ML385 and the NRF2 protein.[14]

-

Objective: To validate direct binding of ML385 to NRF2 and identify the binding domain.

-

Reagents: Biotin-labeled ML385 analog (AB-ML385), purified histidine-tagged full-length NRF2 protein, NRF2 protein lacking the Neh1 domain (ΔNeh1), Nickel-coated agarose beads, and streptavidin-HRP for detection.[14]

-

Procedure:

-

Histidine-tagged NRF2 protein is immobilized on Nickel-coated beads.

-

The beads are incubated with the active biotin-labeled ML385 (AB-ML385).

-

After incubation and washing steps to remove non-specific binders, the presence of bound AB-ML385 is detected by adding streptavidin-HRP and a chemiluminescent substrate.

-

Competition experiments are performed by pre-incubating the NRF2-bound beads with unlabeled ML385 before adding AB-ML385. A reduced signal indicates specific binding.

-

The experiment is repeated with the ΔNeh1 NRF2 mutant. The lack of interaction with this mutant confirms that ML385 binds to the Neh1 domain.[14]

-

Cell-Based Reporter Assays

These assays measure the transcriptional activity of NRF2 within a cellular context.

-

Objective: To determine the effect of ML385 on NRF2-driven gene expression.

-

Methodology:

-

Cancer cell lines (e.g., A549, H460) are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.

-

Cells are treated with a vehicle control or varying concentrations of ML385 for a specified period (e.g., 24-72 hours).

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

A dose-dependent reduction in luciferase activity indicates inhibition of NRF2 transcriptional activity.[1] A parallel cell viability assay (e.g., CellTiter-Glo) is often run to normalize for cytotoxicity.

-

Gene and Protein Expression Analysis

Western blotting and quantitative real-time PCR (RT-qPCR) are used to measure the effect of ML385 on NRF2 protein levels and the expression of its downstream target genes.

-

Objective: To confirm that ML385 treatment leads to reduced levels of NRF2 protein and its target gene products.

-

Procedure (RT-qPCR):

-

Cells are treated with ML385 for a set time.

-

Total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for NRF2 and its target genes (e.g., NQO1, GCLC, HMOX1).

-

Relative gene expression is calculated and normalized to a housekeeping gene.[1]

-

-

Procedure (Western Blot):

-

Cells are treated with ML385.

-

Total protein lysates are prepared, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is probed with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin).

-

Blots are incubated with secondary antibodies and visualized. A decrease in protein bands relative to the control confirms the inhibitory effect.[8][12]

-

Clonogenic Survival Assay

This assay assesses the long-term effect of ML385, alone or in combination with chemotherapy, on the ability of a single cell to grow into a colony.

-

Objective: To determine if ML385 enhances the cytotoxicity of chemotherapeutic drugs.

-

Procedure:

-

A low density of cells (e.g., 300 cells/well) is seeded in 6-well plates.

-

Cells are treated with ML385, a chemotherapy drug (e.g., carboplatin), or a combination of both for a defined period (e.g., 72 hours).[1][7]

-

The drug-containing medium is replaced with fresh medium, and cells are allowed to grow for 11-14 days until visible colonies form.[12]

-

Colonies are fixed and stained with crystal violet.

-

Colonies containing more than 50 cells are counted. A significant reduction in colony numbers in the combination treatment group compared to single-agent groups indicates potentiation or synergy.[1][12]

-

Workflow for In Vivo Xenograft Studies

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

The NRF2 Inhibitor ML385: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and cellular effects of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and workflows to support further research and drug development efforts.

Core Function and Mechanism of Action

ML385 is a well-characterized inhibitor of NRF2, a master regulator of the cellular antioxidant response. In many cancer types, the NRF2 pathway is constitutively activated, often due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This upregulation of NRF2 provides cancer cells with a pro-survival advantage by enhancing their resistance to oxidative stress induced by chemotherapy and radiotherapy.

The primary mechanism of action of ML385 involves its direct binding to the Neh1 domain of the NRF2 protein.[1] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] By preventing this DNA binding, ML385 effectively blocks the transcriptional activation of the NRF2-dependent antioxidant and cytoprotective gene program.

Signaling Pathway of ML385 Action

The following diagram illustrates the canonical NRF2-KEAP1 signaling pathway and the inhibitory action of ML385.

Caption: Mechanism of NRF2 inhibition by ML385.

Quantitative Data Summary

The efficacy of ML385 has been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of ML385

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (NRF2 Inhibition) | 1.9 µM | - | [1][3] |

| IC50 (BKM120 alone) | 15.46 µM | MGH7 | [4] |

| IC50 (BKM120 + 5 µM ML385) | 5.503 µM | MGH7 | [4] |

| Maximum Inhibitory Concentration (NRF2 transcriptional activity) | 5 µM | A549 | [2] |

Table 2: In Vivo Efficacy of ML385 in Xenograft Models

| Cancer Type | Cell Line | Treatment | Outcome | Reference |

| Non-Small Cell Lung Cancer | A549 | ML385 (30 mg/kg, i.p.) + Carboplatin | Significant reduction in tumor growth and weight | [2] |

| Non-Small Cell Lung Cancer | H460 | ML385 (30 mg/kg, i.p.) + Carboplatin | Significant reduction in tumor volume and weight | [2] |

Key Cellular Functions of ML385

Inhibition of NRF2 by ML385 triggers a cascade of cellular events, making it a molecule of significant interest in cancer research.

-

Sensitization to Chemotherapy: By downregulating the expression of antioxidant and drug-detoxifying enzymes, ML385 renders cancer cells more susceptible to conventional chemotherapeutic agents like carboplatin, doxorubicin, and paclitaxel.[2]

-

Inhibition of Cell Proliferation and Colony Formation: ML385 has been demonstrated to inhibit the growth and clonogenic survival of various cancer cell lines, particularly those with KEAP1 mutations.[2]

-

Induction of Apoptosis: Treatment with ML385, especially in combination with chemotherapy, can lead to increased caspase-3/7 activity, indicative of apoptosis induction.[2]

-

Modulation of PI3K-mTOR Signaling: ML385 has been shown to inhibit the PI3K-mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]

-

Involvement in Ferroptosis: ML385 can regulate proteins associated with ferroptosis, a form of iron-dependent programmed cell death.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the activity of ML385.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of ML385 on cancer cell lines.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MGH7) at a density of 4 x 10³ cells per well in a 96-well plate.[4]

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4]

-

Treatment: Treat the cells with a range of concentrations of ML385 (and/or in combination with other drugs) for 72 hours.[4]

-

Reagent Addition: Add a cell viability reagent, such as CellTiter 96® AQueous One Solution Reagent (Promega), to each well according to the manufacturer's instructions.[4]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[4]

Western Blot Analysis

This protocol is used to detect the expression levels of NRF2 and its downstream target proteins following ML385 treatment.

Methodology:

-

Cell Lysis: Treat cells with ML385 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, or other target proteins overnight at 4°C with gentle shaking.[5] Recommended antibody dilutions should be optimized but are often in the range of 1:1000.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment with ML385.

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 300 cells/well for MGH7) in 6-well plates and allow them to adhere for 24 hours.[4]

-

Treatment: Treat the cells with ML385 for a specified period (e.g., 72 hours).[4]

-

Incubation: Replace the drug-containing medium with fresh medium and incubate the plates for 11-14 days to allow for colony formation.[4]

-

Fixation and Staining: Wash the colonies with PBS, fix them with a methanol-based solution, and stain with crystal violet (e.g., 0.5% crystal violet in 50% methanol).[4]

-

Colony Counting: Count the number of colonies containing at least 50 cells.[4]

-

Analysis: Calculate the plating efficiency and survival fraction compared to untreated controls.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ML385 in a mouse model.

Caption: Workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ A549 or H460 cells) into the flanks of immunodeficient mice (e.g., nude or NOD/SCID mice).[2]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[2]

-

Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, ML385 alone, chemotherapy alone, combination therapy).[2]

-

Treatment Administration: Administer ML385, often via intraperitoneal (i.p.) injection (e.g., 30 mg/kg), and the chemotherapeutic agent according to a predetermined schedule.[2]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and overall health of the mice.[2]

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors.

-

Analysis: Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or western blotting for NRF2 and its target genes.[2]

This technical guide provides a solid foundation for researchers working with ML385. The provided data, protocols, and diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NRF2 inhibition in cancer and other diseases.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

ML385: A Technical Guide to its Role in Modulating Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2). We delve into its core mechanism of action, its impact on oxidative stress pathways, and its potential therapeutic applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Mechanism of Action: Direct Nrf2 Inhibition

ML385 functions as a direct inhibitor of Nrf2, a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[4] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This transcriptional activation leads to the production of a suite of antioxidant and detoxification enzymes.

ML385 disrupts this protective pathway by directly binding to the Neh1 domain of Nrf2.[5][6][7] This binding event interferes with the formation of the Nrf2-sMaf protein complex, which is essential for ARE binding and subsequent gene transcription.[7][8] The inhibition of Nrf2's transcriptional activity by ML385 has been demonstrated to have an IC50 of 1.9 μM.[1][2][3]

References

- 1. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

ML385 selectivity for NRF2 over other transcription factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML385 is a potent and specific small-molecule inhibitor of the transcription factor Nuclear Factor Erythroid 2-related factor 2 (NRF2).[1][2] It has emerged as a critical tool for studying the roles of NRF2 in pathophysiology and as a potential therapeutic agent, particularly in cancers characterized by aberrant NRF2 activation.[1][2] This technical guide provides an in-depth analysis of the selectivity of ML385 for NRF2 over other key transcription factors. It includes a summary of available quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. While ML385 demonstrates high potency against NRF2, recent evidence suggests potential off-target effects on other signaling pathways, including NF-κB, AP-1, and STAT3/5, highlighting the importance of careful experimental design and interpretation.[3]

Introduction to ML385 and NRF2

Nuclear Factor Erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[4][5] Under basal conditions, NRF2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[6] In response to oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[4][7] While this pathway is crucial for cellular defense, its constitutive activation, often through mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), is implicated in the progression and therapeutic resistance of various cancers.[1][8]

ML385 was identified through a quantitative high-throughput screen as a specific inhibitor of NRF2.[1][2] Its mechanism of action involves direct binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for DNA binding.[1][9] This interaction interferes with the heterodimerization of NRF2 with small Maf proteins (sMAF) and their subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby inhibiting NRF2-mediated transcription.[1][10]

Quantitative Selectivity Profile of ML385

A critical aspect of any pharmacological inhibitor is its selectivity for the intended target. While ML385 is widely cited for its specificity to NRF2, a comprehensive understanding of its activity against other transcription factors is essential for the accurate interpretation of experimental results.

| Transcription Factor | Metric | Value (µM) | Cell Line/System | Reference |

| NRF2 | IC50 | 1.9 | Fluorescence Polarization Assay | [9][11] |

| NF-κB | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |

| AP-1 | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |

| STAT3/5 | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |

Note: The original study that identified ML385 noted that the effects of the compound on other transcription factors, including other Cap-N-Collar bZIP and AP-1 members, were not evaluated at the time.[1] A more recent study has reported inhibitory effects on NF-κB, AP-1, and STAT3/5 signaling pathways in the context of adult T-cell leukemia, although quantitative IC50 values were not provided.[3]

Signaling Pathways

NRF2-KEAP1 Signaling Pathway and ML385 Inhibition

Under normal physiological conditions, KEAP1 targets NRF2 for degradation. In response to stress, or in the case of mutations in KEAP1 or NRF2, NRF2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes. ML385 acts by directly binding to NRF2 in the nucleus, preventing its association with the ARE.

Potential Off-Target Signaling Pathways of ML385

Recent findings suggest that ML385 may also impact other critical signaling pathways involved in cell proliferation, survival, and inflammation, such as NF-κB, AP-1, and STAT3. The exact mechanisms of inhibition on these pathways have not been fully elucidated and require further investigation.

Detailed Experimental Protocols

Fluorescence Polarization Assay for NRF2-DNA Binding Inhibition

This assay quantitatively measures the ability of ML385 to disrupt the interaction between the NRF2-sMAF complex and its DNA binding site (ARE).

Workflow:

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ML385, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia | IRVA [htlv.net]

- 7. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Assay Protocols for NRF2 Inhibition by ML385

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes.[1][2] Dysregulation of the NRF2 pathway, particularly its constitutive activation through mutations in its negative regulator KEAP1, is associated with therapeutic resistance in several cancers, including non-small cell lung cancer (NSCLC).[3][4] ML385 is a specific, cell-permeable small molecule inhibitor of NRF2.[5][6] It directly binds to the NRF2 protein, preventing its binding to DNA and subsequent transcriptional activity.[3][4] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of ML385 on the NRF2 signaling pathway.

NRF2 Signaling Pathway and ML385 Mechanism of Action

Under basal conditions, the protein Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[7][8] Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, releasing NRF2. Stabilized NRF2 translocates to the nucleus, heterodimerizes with small Maf proteins (sMAF), and binds to the ARE in the promoter region of its target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), to activate their transcription.[8][9]

ML385 directly interacts with the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[3][6] This interaction interferes with the formation of the NRF2-sMAF protein complex and its subsequent binding to the ARE, thereby inhibiting the transcription of NRF2 downstream target genes.[3][4]

Quantitative Data Summary

The inhibitory effects of ML385 have been quantified in various cancer cell lines, particularly those with KEAP1 mutations leading to constitutive NRF2 activation.

Table 1: Inhibitory Activity of ML385

| Parameter | Value | Cell Lines Tested | Reference |

|---|---|---|---|

| Target | Nuclear factor erythroid 2-related factor 2 (NRF2) | A549, H460 (NSCLC) | [3][6] |

| IC₅₀ | 1.9 µM | Not specified in provided context | [5][6] |

| Max. Inhibitory Conc. | 5 µM (for NRF2 transcriptional activity) | A549 (NSCLC) |[3][10] |

Table 2: Effect of ML385 on NRF2 Target Gene and Protein Expression in A549 Cells

| Target | Assay Type | ML385 Concentration | Treatment Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| NRF2 & Target Genes | RT-qPCR | 5 µM | 48 - 72 h | Time-dependent reduction in mRNA levels | [3] |

| NRF2 Protein | Western Blot | Dose-dependent | 24 - 48 h | Dose-dependent reduction in protein levels | [10][11] |

| NQO1 Activity | Enzyme Assay | Dose-dependent | 72 h | Significant attenuation | [10][11] |

| Glutathione (GSH) | Biochemical Assay | Dose-dependent | 72 h | Reduction in total GSH levels |[10][11] |

Experimental Protocols

The following are key in vitro protocols to assess the efficacy and mechanism of ML385 as an NRF2 inhibitor.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NRF2. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter. Inhibition of NRF2 activity by ML385 results in decreased luciferase expression and a lower luminescent signal.[3][7]

Methodology:

-

Cell Seeding: Seed cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., A549-ARE) into a 96-well white, clear-bottom plate at a suitable density (e.g., 1 x 10⁴ cells/well). Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of ML385 in cell culture medium. Remove the old medium from the wells and add the ML385 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]

-

Luminescence Measurement:

-

Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™) to room temperature.

-

Add a volume of luciferase reagent equal to the volume of culture medium in each well.

-

Mix on a plate shaker for 5-10 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of ML385 concentration to determine the IC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the mRNA expression levels of NRF2 itself and its downstream target genes (e.g., NQO1, HO-1, GCLC, GCLM) following treatment with ML385.[3][12]

References

- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of ML385 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in xenograft mouse models. NRF2 is a key transcription factor involved in the cellular antioxidant response and is often constitutively activated in various cancers, contributing to therapeutic resistance.[1][2] ML385 offers a targeted approach to sensitize cancer cells to conventional therapies by abrogating this protective mechanism.[1][3] These guidelines are intended for researchers in oncology and drug development, offering a comprehensive resource for designing and executing in vivo studies with ML385.

Introduction

ML385 is a small molecule inhibitor that specifically targets NRF2 with an IC50 of 1.9 μM.[4][5][6] It functions by binding to the Neh1 domain of NRF2, which prevents its heterodimerization with small Maf proteins (sMAF) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3][7][8] This inhibition of the NRF2 transcriptional program leads to a reduction in the expression of antioxidant and detoxification enzymes, thereby increasing cellular oxidative stress and enhancing the efficacy of cytotoxic agents.[3][9] Preclinical studies have demonstrated the anti-tumor activity of ML385, both as a monotherapy and in combination with chemotherapy and radiotherapy, in various cancer models, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[3][10]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving ML385 in xenograft mouse models.

Table 1: In Vivo Efficacy of ML385 in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | ML385 Dose & Schedule | Combination Agent | Outcome | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Athymic Nude | 30 mg/kg, i.p., 5x/week for 3 weeks | Carboplatin (5 mg/kg) | Significant reduction in tumor growth and weight | [3][4][11] |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | - | 30 mg/kg, i.p. | - | Reduced NRF2 protein levels and downstream target genes in tumors | [3] |

| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE150 | - | - | Ionizing Radiation (IR) | Significant reduction in tumor volume compared to either treatment alone | [10] |

| Acute Liver Failure Model | BALB/c | - | 30 mg/kg, i.p., 4x/week for 4 weeks | - | Investigated the role of Nrf2 in iron death | [4] |

Table 2: Pharmacokinetic Profile of ML385

| Animal Model | Dose & Route | Half-life (t½) |

| CD-1 Mice | 30 mg/kg, Intraperitoneal (i.p.) | 2.82 hours |

Table 3: Recommended Vehicle Formulations for In Vivo Administration

| Formulation | Components | ML385 Concentration |

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3 mg/mL |

| Formulation 2 | 50% PEG300 + 50% Saline | 5 mg/mL |

| Formulation 3 | 6% DMSO + 40% PEG300 + 5% Tween 80 + 49% ddH2O | Working solution from 25 mg/mL stock |

Experimental Protocols

Protocol 1: Preparation of ML385 for In Vivo Administration

This protocol describes the preparation of a 3 mg/mL ML385 solution in a DMSO, PEG300, Tween 80, and saline vehicle.

Materials:

-

ML385 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, recommended for complete dissolution)[4]

Procedure:

-

Prepare Stock Solution: Dissolve ML385 powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[4] Sonication is recommended to ensure complete dissolution.

-

Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following proportions:

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Final Formulation: Add 10% of the ML385 DMSO stock solution to the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 30 mg/mL ML385 stock in DMSO to 900 µL of the vehicle.

-

Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension. The mixed solution should be used immediately for optimal results.[5]

Protocol 2: Subcutaneous Xenograft Mouse Model and ML385 Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with ML385. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Cancer cell line of interest (e.g., A549, H460)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

-

ML385 formulation (prepared as in Protocol 1)

-

Vehicle control solution

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Begin monitoring tumor size 7-10 days post-implantation.

-

Measure tumor dimensions (length and width) bi-weekly using calipers.

-

Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ML385, Combination therapy). A typical group size is 7 mice.[3][11]

-

Administer ML385 (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., five times a week for three weeks).[3][4]

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor samples can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess the levels of NRF2 and its downstream targets.[3]

-

Mandatory Visualizations

Signaling Pathway

Caption: ML385 inhibits the NRF2 signaling pathway.

Experimental Workflow

Caption: Workflow for a xenograft study using ML385.

Logical Relationship

Caption: Logical framework for an ML385 xenograft experiment.

References

- 1. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]

- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ML-385 enhances radiotherapy sensitivity in esophageal cancer models | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for ML385 Treatment in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2), in lung cancer cell line research. The following protocols and data are intended to facilitate the design and execution of experiments to investigate the therapeutic potential of Nrf2 inhibition in non-small cell lung cancer (NSCLC) and lung squamous cell carcinoma (LUSC).

Introduction

ML385 is a small molecule that directly binds to the Nrf2 protein, preventing its transcriptional activity.[1][2][3] In many lung cancer types, the Nrf2 pathway is constitutively active due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), or in Nrf2 itself.[1] This aberrant activation promotes cancer cell proliferation, survival, and resistance to chemotherapy and radiotherapy.[1][4] ML385 offers a targeted approach to reverse these effects and sensitize cancer cells to conventional therapies.[1][3]

Data Presentation: ML385 Treatment Concentrations and Effects

The effective concentration of ML385 can vary between different lung cancer cell lines and the experimental endpoint. The following table summarizes key quantitative data from published studies.

| Cell Line | Cancer Type | ML385 Concentration | Treatment Duration | Observed Effects | Reference(s) |

| A549 | NSCLC (KEAP1 mutant) | 5 µM | 72 hours | Maximum inhibition of Nrf2 transcriptional activity.[1][2] | [1][2] |

| A549 | NSCLC (KEAP1 mutant) | 5 µM | 24-72 hours | Dose- and time-dependent reduction in Nrf2 protein levels and its target genes (e.g., NQO1).[1][2] | [1][2] |

| H460 | NSCLC (KEAP1 mutant) | 5 µM | 72 hours | Dose- and time-dependent reduction in mRNA levels of Nrf2 target genes.[1][5] | [1][5] |

| EBC1 | LUSC (NRF2 mutant) | 5 µM | 48 hours | Reduction in NQO1 expression and phosphorylation of AKT and S6.[6] | [6] |

| LK2 | LUSC | 5 µM | 48 hours | Reduced phosphorylation of 4EBP1, indicating diminished mTOR activity.[6] | [6] |

| MGH7 | LUSC | 5 µM | 72 hours | No significant cytotoxicity observed at concentrations up to 10 µM.[6] | [6] |

| H1299 | NSCLC | 10 µM (in combination with 1 µM Celastrol) | 24 hours | Synergistically enhanced cell death.[7][8] | [7][8] |

| H520 | NSCLC | 10 µM (in combination with 2 µM Celastrol) | 24 hours | Synergistically enhanced cell death.[7][8] | [7][8] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of ML385 on the Nrf2 signaling pathway.

Caption: Mechanism of ML385 action on the Nrf2 signaling pathway.

The diagram below illustrates the experimental workflow for assessing the effect of ML385 on lung cancer cells.

Caption: Experimental workflow for ML385 treatment of lung cancer cells.

Experimental Protocols

Cell Culture

-

Cell Lines: A549, H460, H1299, and H520 cells can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Culture A549, H460, H1299, and H520 cells in RPMI-1640 medium. For the non-tumorigenic lung epithelial cell line BEAS-2B, use DMEM.[7] Supplement the media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

ML385 Preparation and Application

-

Solubility: ML385 is soluble in DMSO.[9]

-

Stock Solution: Prepare a high-concentration stock solution of ML385 in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT or CellTiter 96)

This protocol is used to assess the cytotoxic effects of ML385.

-

Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere for 24 hours.[6]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of ML385 (e.g., a serial dilution from 0.1 µM to 25 µM). Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for 72 hours at 37°C.[6]

-

Quantification:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter 96 AQueous One Solution Reagent: Add the reagent directly to the wells, incubate for 1-4 hours, and measure the absorbance at 490 nm.[6]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with ML385 alone or in combination with other chemotherapeutic agents for 72 hours.[1]

-

Recovery: After treatment, replace the drug-containing medium with fresh growth medium.

-

Incubation: Incubate the plates for 8-10 days, allowing colonies to form.[1]

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution like methanol:acetic acid (3:1).

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥ 50 cells).

-

Western Blotting

This protocol is used to determine the protein levels of Nrf2 and its downstream targets.

-

Cell Lysis: After treating cells with ML385 for the desired time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, or other proteins of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of Nrf2 and its target genes.

-

RNA Extraction: After ML385 treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (e.g., NFE2L2, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

These protocols provide a solid foundation for investigating the effects of ML385 in lung cancer cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ML385, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

Application Notes and Protocols: ML385 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML385 is a potent and selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, with an IC50 of 1.9 μM.[1][2] It functions by blocking the transcriptional activity of Nrf2, thereby inhibiting the expression of its downstream target genes.[3][4] This inhibitory action makes ML385 a valuable tool for studying cellular responses to oxidative stress and for investigating the therapeutic potential of Nrf2 inhibition in diseases such as cancer.[2][5] Proper handling, including correct solubilization and storage, is critical to ensure the compound's efficacy and the reproducibility of experimental results. These application notes provide detailed information and protocols for the use of ML385, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Data Presentation

Table 1: Solubility of ML385 in DMSO

| Solubility Value | Molar Equivalent | Source / Vendor | Notes |

| >25 mg/mL | >48.87 mM | Abcam | |

| 50 mg/mL | 97.73 mM | TargetMol | Sonication is recommended. |

| 25 mg/mL | 48.87 mM | MedchemExpress | Need ultrasonic; use newly opened DMSO as it is hygroscopic.[1] |

| 20 mg/mL to 100 mg/mL | 39.09 mM to 195.46 mM | Selleck Chemicals | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[6] |

| 10 mg/mL | 19.55 mM | Sigma-Aldrich | Results in a clear solution.[3] |

Molecular Weight of ML385: 511.59 g/mol [2][3][6]

Table 2: Stability and Storage of ML385

| Form | Storage Temperature | Duration | Source / Vendor Recommendations |

| Solid Powder | -20°C | 3 years | MedchemExpress, TargetMol[1][2] |

| 4°C | 2 years | MedchemExpress[1] | |

| 2-8°C | Not specified | Sigma-Aldrich[3] | |

| In DMSO | -80°C | 1 to 2 years | MedchemExpress, TargetMol[1][2] |

| -20°C | 1 year | MedchemExpress[1] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][7] If a solution in DMSO is stored at -20°C for over a month, its efficacy should be re-verified.[7]

Signaling Pathway and Mechanism of Action

ML385 is a specific inhibitor of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. ML385 is understood to directly interact with the Nrf2 protein, specifically the Neh1 domain, which is responsible for dimerization with Maf proteins.[3][4] This interaction blocks the transcriptional activity of Nrf2, leading to a reduction in the expression of antioxidant and cytoprotective genes.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated ML385 Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL (48.87 mM) stock solution.

Materials:

-

ML385 powder

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Equilibration: Allow the vial of ML385 powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of ML385 powder in a suitable tube. For example, weigh 5 mg of ML385.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. To make a 25 mg/mL solution with 5 mg of ML385, add 200 µL of DMSO.

-

Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL)

-

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.[3]

-

Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

Protocol 2: Storage and Handling of ML385 Stock Solutions

Procedure:

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the concentrated stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[7]

-

Long-Term Storage: For long-term stability, store the aliquots at -80°C for up to two years.[1][2]

-

Short-Term Storage: For shorter periods, storage at -20°C for up to one year is also acceptable.[1]

-

Thawing: When ready to use, thaw a single aliquot at room temperature. Avoid repeated warming and cooling of the same aliquot.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.

Procedure:

-

Thaw Stock: Thaw one aliquot of the concentrated ML385 DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM to 25 µM).[2]

-

Control DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[7]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without ML385) to the culture medium. This is essential to distinguish the effects of the compound from any potential off-target effects of the solvent.[8]

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]

- 3. ML385 = 98 HPLC 846557-71-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | MDPI [mdpi.com]

Application Notes and Protocols: Combining ML385 with Chemotherapy for Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] While crucial for normal cell homeostasis, the NRF2 signaling pathway is frequently hyperactivated in various cancers.[3] This constitutive activation promotes tumor cell survival, proliferation, and metabolic reprogramming, leading to significant resistance to chemotherapy and radiotherapy.[1][3][4]

ML385 is a potent and specific small-molecule inhibitor of NRF2, with an IC50 of 1.9 μM.[5][6] It acts by directly binding to the NRF2 protein, preventing its transcriptional activity.[5][7] By inhibiting the NRF2-mediated stress response, ML385 can re-sensitize cancer cells to conventional chemotherapeutic agents, offering a promising strategy to overcome therapeutic resistance and enhance treatment efficacy. These notes provide an overview of the synergistic applications of ML385 with chemotherapy and detailed protocols for key experimental validations.

Mechanism of Action: NRF2 Inhibition by ML385

Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation.[2][3] In cancer cells with mutations in KEAP1 or NRF2, this regulation is lost, leading to NRF2 accumulation.[5] NRF2 then translocates to the nucleus, heterodimerizes with small Maf (sMAF) proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3] This drives the expression of a wide array of cytoprotective genes involved in drug detoxification and antioxidant defense, thereby protecting cancer cells from the cytotoxic effects of chemotherapy.[1][5]

ML385 specifically binds to the Neh1 domain of NRF2, which is responsible for DNA binding and heterodimerization with sMAF proteins.[5][7] This interaction interferes with the formation of the NRF2-sMAF complex, blocking its ability to bind to the ARE and activate gene transcription.[5][8] The resulting downregulation of NRF2's target genes diminishes the cell's ability to counteract therapeutic stress, leading to enhanced cytotoxicity when combined with chemotherapeutic drugs.[5]

Data Presentation: Synergistic Effects of ML385 in Combination Therapy

Quantitative data from preclinical studies demonstrate the potential of ML385 to enhance the efficacy of various chemotherapeutic agents across different cancer types.

Table 1: In Vitro Synergistic Effects of ML385 with Chemotherapeutic Agents

| Cancer Type | Cell Line(s) | Chemotherapy Agent | Key Findings | Reference(s) |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Carboplatin, Paclitaxel | ML385 substantially enhances cytotoxicity and increases caspase-3/7 activity compared to single agents alone. | [5] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu, YD9 | Cisplatin | Combination of ML385 and cisplatin resulted in a significantly greater reduction in cell viability than single-agent treatment. | [9] |

| Lung Squamous Cell Carcinoma (LUSC) | MGH7 | BKM120 (PI3K Inhibitor) | 5 µM ML385 reduced the IC50 of BKM120 from 15.46 µM to 5.503 µM. | [10] |

| Promyelocytic Leukemia | HL-60/DR (Doxorubicin-Resistant) | Doxorubicin | ML385 sensitized doxorubicin-resistant cells, associated with increased intracellular ROS and apoptosis. | [11][12] |

| Lung Cancer | H1299, H520 | Celastrol | ML385 synergistically enhanced celastrol-induced cell death by increasing ROS and endoplasmic reticulum stress. |[13][14] |

Table 2: In Vivo Efficacy of ML385 Combination Therapy in NSCLC Xenograft Models

| Model Type | Treatment Groups | Key Outcomes | Reference(s) |

|---|---|---|---|

| Subcutaneous Xenograft (A549 & H460 cells) | Vehicle, ML385, Carboplatin, ML385 + Carboplatin | The combination of ML385 and carboplatin resulted in a significant reduction in tumor growth and weight compared to vehicle or single-agent groups. | [5][15] |

| Orthotopic Lung Tumor (A549 cells) | Vehicle, ML385, Carboplatin, ML385 + Carboplatin | Combination therapy was significantly more effective in reducing tumor growth, preserving lung volume (73% of pre-treatment volume vs. 50% for carboplatin alone). | [5] |

| Subcutaneous Xenograft (A549 & H460 cells) | Carboplatin, ML385 + Carboplatin | Combination therapy led to an approximately 2-fold higher concentration of platinum within the tumors compared to carboplatin alone. |[5][15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]

Materials:

-

96-well flat-bottom plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[16]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ML385, the chemotherapeutic agent, and the combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[19]

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with ML385, chemotherapy, or the combination for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, trypsinize and combine with the supernatant from the culture dish.

-

Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS and then once with 1X Binding Buffer. Centrifuge at 400-600 x g for 5 minutes between washes.[21]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension. Gently vortex.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis of NRF2 Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as NRF2 and its downstream targets (e.g., HO-1, NQO1), to confirm the mechanism of action of ML385.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NRF2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels. Quantify band intensity using software like ImageJ.

Protocol 4: In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the in vivo efficacy of combination therapy. This protocol provides a general outline for a subcutaneous xenograft study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG)

-

Cancer cell line suspension (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)

-

Calipers for tumor measurement

-

Dosing solutions (Vehicle, ML385, Chemotherapy agent)

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation.

-

Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ML385 alone, Chemotherapy alone, ML385 + Chemotherapy).

-

Treatment Administration: Administer treatments according to the planned schedule (e.g., daily oral gavage for ML385, weekly intraperitoneal injection for carboplatin).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration.

-

Tumor Excision: At the endpoint, euthanize the mice and carefully excise the tumors.

-

Ex Vivo Analysis: Measure the final tumor weight. Tumors can be flash-frozen for protein/RNA analysis or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) to assess treatment effects on cellular pathways.[15] Platinum levels in the tumor can be measured by ICP-MS to confirm increased drug retention.[5][15]

References

- 1. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ML385, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]

- 22. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

Application Notes and Protocols for In Vivo Administration of ML385

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ML385, a selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. The protocols and data presented are intended to facilitate the design and execution of pre-clinical studies evaluating the therapeutic potential of ML385.

Introduction

ML385 is a potent and specific small molecule inhibitor of NRF2, a master regulator of cellular antioxidant responses.[1] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer and inflammatory conditions. In many cancer types, constitutive activation of NRF2 signaling confers resistance to chemotherapy and radiotherapy.[2] ML385 directly interacts with the NRF2 protein, preventing its transcriptional activity and thereby sensitizing cancer cells to conventional therapies.[3] These notes detail the established routes of administration, dosing regimens, and vehicle formulations for in vivo studies using ML385.

Signaling Pathway of ML385

ML385 exerts its inhibitory effect by binding to the Neh1 domain of NRF2. This interaction prevents the heterodimerization of NRF2 with small Maf proteins (sMaf), a crucial step for its binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Consequently, the transcription of a wide array of cytoprotective and drug metabolism genes is suppressed.

Caption: Mechanism of ML385 action on the NRF2 signaling pathway.

In Vivo Administration Protocols